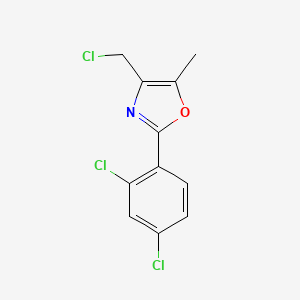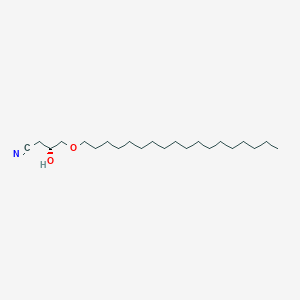
(3R)-3-Hydroxy-4-(octadecyloxy)butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Hydroxy-4-(octadecyloxy)butanenitrile: is an organic compound characterized by the presence of a hydroxyl group, a nitrile group, and a long octadecyloxy chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Hydroxy-4-(octadecyloxy)butanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-3-hydroxybutanenitrile and octadecanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base catalyst to facilitate the nucleophilic substitution reaction.
Product Isolation: The final product is isolated through purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems for monitoring and controlling reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-Hydroxy-4-(octadecyloxy)butanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: The major product is (3R)-3-oxo-4-(octadecyloxy)butanenitrile.
Reduction: The major product is (3R)-3-hydroxy-4-(octadecyloxy)butylamine.
Substitution: The major products depend on the substituent introduced, such as (3R)-3-chloro-4-(octadecyloxy)butanenitrile.
Applications De Recherche Scientifique
(3R)-3-Hydroxy-4-(octadecyloxy)butanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3R)-3-Hydroxy-4-(octadecyloxy)butanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-Hydroxy-4-(hexadecyloxy)butanenitrile: Similar structure with a shorter alkyl chain.
(3R)-3-Hydroxy-4-(dodecyloxy)butanenitrile: Another similar compound with a different alkyl chain length.
Uniqueness
(3R)-3-Hydroxy-4-(octadecyloxy)butanenitrile is unique due to its specific alkyl chain length, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness makes it valuable for specific applications where these properties are critical.
Propriétés
Numéro CAS |
830319-32-9 |
|---|---|
Formule moléculaire |
C22H43NO2 |
Poids moléculaire |
353.6 g/mol |
Nom IUPAC |
(3R)-3-hydroxy-4-octadecoxybutanenitrile |
InChI |
InChI=1S/C22H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-25-21-22(24)18-19-23/h22,24H,2-18,20-21H2,1H3/t22-/m1/s1 |
Clé InChI |
PCBUODOLLPOFFZ-JOCHJYFZSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCOC[C@@H](CC#N)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCC(CC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


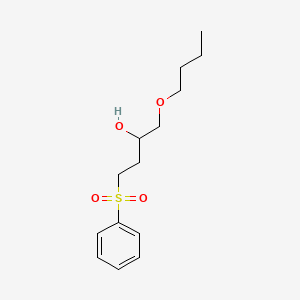

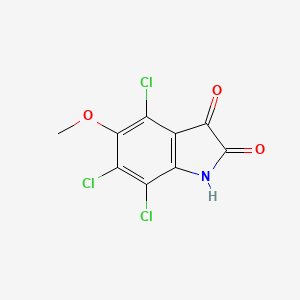

![2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro-](/img/structure/B14208631.png)
![2-(2-Bromophenyl)-6-(4-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14208632.png)
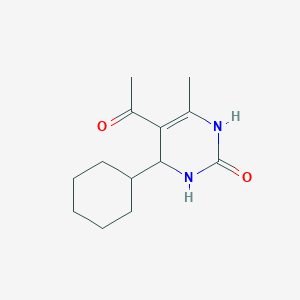
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]propanamide](/img/structure/B14208640.png)
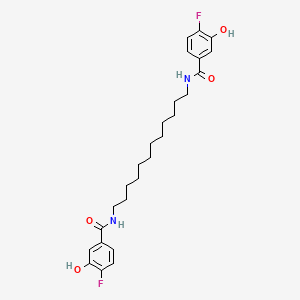

methanide](/img/structure/B14208663.png)
![1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-chloro-, ethyl ester](/img/structure/B14208668.png)
![3,5-Dichloro-2-{[(1-phenylethyl)imino]methyl}phenol](/img/structure/B14208677.png)
